N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1448076-45-6
VCID: VC4490921
InChI: InChI=1S/C20H26N4O5S2/c1-15-12-18(23-16(2)25)5-6-20(15)30(26,27)22-13-17-7-10-24(11-8-17)31(28,29)19-4-3-9-21-14-19/h3-6,9,12,14,17,22H,7-8,10-11,13H2,1-2H3,(H,23,25)
SMILES: CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Molecular Formula: C20H26N4O5S2
Molecular Weight: 466.57

N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

CAS No.: 1448076-45-6

Cat. No.: VC4490921

Molecular Formula: C20H26N4O5S2

Molecular Weight: 466.57

* For research use only. Not for human or veterinary use.

N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide - 1448076-45-6

Specification

CAS No. 1448076-45-6
Molecular Formula C20H26N4O5S2
Molecular Weight 466.57
IUPAC Name N-[3-methyl-4-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C20H26N4O5S2/c1-15-12-18(23-16(2)25)5-6-20(15)30(26,27)22-13-17-7-10-24(11-8-17)31(28,29)19-4-3-9-21-14-19/h3-6,9,12,14,17,22H,7-8,10-11,13H2,1-2H3,(H,23,25)
Standard InChI Key PPCHUTGGPJFHHW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3

Introduction

N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This molecule combines functional groups such as sulfonamides, acetamides, and pyridine rings, which are often associated with bioactivity in drug discovery. Below, we provide a detailed analysis of its structure, properties, synthesis, and potential applications.

Structural Information

Molecular Formula: C20H26N4O4S2
Molecular Weight: 466.58 g/mol

Key Functional Groups:

  • Pyridine Ring: A nitrogen-containing aromatic system contributing to potential binding interactions with biological targets.

  • Sulfonamide Moiety: Known for its role in enzyme inhibition and antimicrobial activity.

  • Piperidine Ring: A six-membered nitrogen-containing ring that enhances solubility and bioavailability.

  • Acetamide Group: Often associated with hydrogen bonding capabilities.

Structural Diagram:

The compound's structure consists of a central phenyl ring substituted with a methyl group and an acetamide group, linked to a sulfonamide-bearing piperidine-pyridine system.

Synthesis

The synthesis of N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide likely involves the following steps:

  • Preparation of the Piperidin-4-yl Sulfonamide Intermediate:

    • Reacting pyridine-3-sulfonyl chloride with piperidine under basic conditions to form the sulfonamide.

  • Formation of the Phenylacetamide Core:

    • Acetylation of 3-methyl-4-aminoacetophenone to introduce the acetamide group.

  • Coupling Reaction:

    • Linking the sulfonamide-bearing piperidine intermediate to the phenylacetamide core via a methyl bridge using formaldehyde or related reagents.

General Reaction Scheme:

Pyridine-SO2-Piperidine+PhenylacetamideFinal Compound\text{Pyridine-SO}_2\text{-Piperidine} + \text{Phenylacetamide} \rightarrow \text{Final Compound}

Applications in Medicinal Chemistry

The compound's design aligns with strategies used in developing drugs for various diseases:

  • Cancer Therapy:

    • Sulfonamides and piperidine derivatives are often explored for their anticancer properties.

  • Anti-inflammatory Agents:

    • Acetamides are frequently investigated for their anti-inflammatory effects.

  • Neurological Disorders:

    • Piperidine derivatives are known to interact with central nervous system targets.

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